1,6-Diguanidinohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

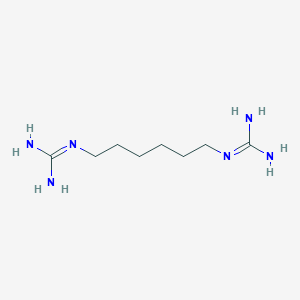

1,6-Diguanidinohexane is a useful research compound. Its molecular formula is C8H20N6 and its molecular weight is 200.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Types of Reactions: Edirol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as chromium trioxide and potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride are employed.

Scientific Research Applications

Biological Applications

1,6-Diguanidinohexane exhibits notable antimicrobial properties , making it a valuable compound in the development of disinfectants and antiseptics. It serves as a precursor for various biocidal agents, including chlorhexidine, which is widely used in medical settings for its effectiveness against gram-positive and gram-negative bacteria .

Case Study: Chlorhexidine Production

- Process : The conversion of 1,6-di(N3-cyano-N1-guanidino)hexane into chlorhexidine involves straightforward crystallization and purification steps. The product's efficacy as an antibacterial agent has been well-documented, highlighting its application in surgical settings and oral hygiene products .

Agricultural Applications

In agriculture, this compound is utilized as an ingredient in pesticides and herbicides due to its broad-spectrum antimicrobial activity. Its derivatives are effective against various plant pathogens and are incorporated into formulations aimed at enhancing crop protection .

Material Science Applications

The compound's properties extend to materials science where it is used in the production of polymers with antibacterial characteristics. For instance:

- Polyhexamethylene Biguanide (PHMB) : Synthesized from 1,6-bis(cyano-guanidino)hexane, PHMB finds applications in water treatment as a flocculant and bactericide. It is also used in personal care products due to its low toxicity and effectiveness against a range of microorganisms .

Comparative Data Table

| Application Area | Compound Derivative | Key Properties | Yield (%) | Notes |

|---|---|---|---|---|

| Medicinal Chemistry | Chlorhexidine | Antibacterial | 70-80 | Effective against gram-positive bacteria |

| Agriculture | Pesticides | Broad-spectrum antimicrobial | Varies | Enhances crop protection |

| Material Science | Polyhexamethylene Biguanide | Antimicrobial polymer | Up to 96 | Used in water treatment |

Comparison with Similar Compounds

Alfacalcidol: Another vitamin D analog used for similar purposes but with different efficacy and side effect profiles.

Calcitriol: The active form of vitamin D3, used in various treatments but with a different mechanism of action.

Properties

CAS No. |

19010-47-0 |

|---|---|

Molecular Formula |

C8H20N6 |

Molecular Weight |

200.29 g/mol |

IUPAC Name |

2-[6-(diaminomethylideneamino)hexyl]guanidine |

InChI |

InChI=1S/C8H20N6/c9-7(10)13-5-3-1-2-4-6-14-8(11)12/h1-6H2,(H4,9,10,13)(H4,11,12,14) |

InChI Key |

WBLYUCKTWSGGBI-UHFFFAOYSA-N |

SMILES |

C(CCCN=C(N)N)CCN=C(N)N |

Canonical SMILES |

C(CCCN=C(N)N)CCN=C(N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.